molecular formula C18H15N5O3S2 B4618143 7-({[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

7-({[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B4618143
M. Wt: 413.5 g/mol
InChI Key: QQTKNIZBNYOHLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds, such as 5H-thiazolo[3,2-a]pyrimidine derivatives, involves complex reactions starting from basic heterocyclic precursors like 6-methyl-2-thiouracil and 1-acyl-2-bromoacetylenes, indicating a multi-step synthetic approach that might be applicable to our compound of interest. These processes often require heating in polar solvents in the presence of bases like triethylamine, highlighting the importance of reaction conditions in achieving desired yields and structures (Elokhina et al., 1996).

Molecular Structure Analysis

X-ray structural analysis plays a crucial role in determining the molecular structure of synthesized compounds, as demonstrated by studies on similar heterocyclic compounds. Such analyses confirm the arrangement of atoms within the molecule and are essential for understanding the compound's chemical behavior and potential interactions (Elokhina et al., 1996).

Scientific Research Applications

Antimicrobial Activity

Researchers have synthesized derivatives similar to the specified chemical compound, exploring their potential as antimicrobial agents. For instance, novel sulfur-containing poly-condensed heterocyclic derivatives, including those from the benzothiazole and pyrimidine families, have been prepared and evaluated for their in vitro antimicrobial activity against a variety of bacterial and fungal agents. These compounds have shown promising results, indicating their potential utility in combating microbial infections (El-Gazzar & Hafez, 2008), (Maddila et al., 2016).

Anticancer Activity

Some derivatives have been synthesized with the intention of evaluating their anticancer properties. A notable example includes novel benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives, which were synthesized and showed promising cytotoxicity against human cancer cell lines, particularly breast adenocarcinoma cell lines MCF-7 and MDA-MB-231, highlighting the potential of these compounds in cancer therapy (Nagarapu et al., 2013).

Anti-Inflammatory and Analgesic Properties

Derivatives have also been evaluated for their anti-inflammatory and analgesic activities. Studies reveal that these compounds can serve as effective COX-1/COX-2 inhibitors, displaying significant analgesic and anti-inflammatory effects, comparable to standard drugs like sodium diclofenac. This suggests their utility in the development of new therapeutic agents for pain and inflammation management (Abu‐Hashem et al., 2020).

Antituberculous Activity

The synthesis of structural analogs, including those with triazole and pyrimidine frameworks, has been driven by the search for potent antituberculous agents. These compounds have undergone evaluations for tuberculostatic activity, with some showing promising results, indicating potential applications in tuberculosis treatment (Titova et al., 2019).

properties

IUPAC Name

7-[[5-(1,3-benzodioxol-5-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S2/c1-2-22-16(11-3-4-13-14(7-11)26-10-25-13)20-21-18(22)28-9-12-8-15(24)23-5-6-27-17(23)19-12/h3-8H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTKNIZBNYOHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=O)N3C=CSC3=N2)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-({[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 2
Reactant of Route 2
7-({[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 3
Reactant of Route 3
7-({[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 4
Reactant of Route 4
7-({[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 5
Reactant of Route 5
7-({[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 6
Reactant of Route 6
7-({[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

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